molecular formula C29H48O3 B2863107 Messagenin CAS No. 18211-63-7

Messagenin

Cat. No.: B2863107
CAS No.: 18211-63-7
M. Wt: 444.7
InChI Key: BSALBDFYJLSIOZ-HOUCIZQNSA-N
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Description

Messagenin is a chemical compound with the molecular formula C29H48O3 . It’s a member of the lupane triterpenoids, a class of chemicals that are widely distributed in nature and have various biological activities .


Synthesis Analysis

The synthesis of this compound involves the ozonolysis of lupanes to afford 20-oxo-derivatives. These are then condensed using different aromatic aldehydes by the Claisen-Schmidt reaction to produce the target compounds . The chalcone derivatives of 20-oxo-lupanes have been synthesized and screened for some types of biological activity .


Molecular Structure Analysis

This compound has a molecular weight of 444.690 Da and a monoisotopic mass of 444.360352 Da . It has 10 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 539.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.3 mmHg at 25°C . It also has a molar refractivity of 129.1±0.3 cm3 and a polar surface area of 58 Å2 .

Scientific Research Applications

Environmental Sensor Systems

Messagenin, in the context of environmental sensor systems, played a crucial role in the MESSAGE project by Newcastle University. This project involved deploying low-cost wireless sensors to monitor traffic pollution. The sensors formed a dense, pervasive ad-hoc network that captured pollutants directly associated with road vehicle emissions in Gateshead, UK. The project encompassed network development, pollutant monitoring applications, and the use of collected data to validate emissions and dispersion models. It also aimed at integrating this data into traffic control schemes to enhance environmental policies (Blythe et al., 2008).

Genomic Messaging System

The Genomic Messaging System (GMS), initially developed for assembling clinical genomic records, was extended for linking clinical records with computational biology research tools. This system holds significant potential for personalized medicine, especially in protein science applications. It enables rapid automated modeling of patient proteins with individual structural polymorphisms, crucial for drug selection and design tailored to individual patients. This approach exemplifies how this compound can bridge clinical medicine and life sciences for more personalized healthcare (Robson & Mushlin, 2004).

WhatsApp in Scientific Research Methods

The use of WhatsApp for mobile learning activities in a course on Scientific Research Methods in Information Science highlighted the effectiveness of mobile technologies in supporting blended learning. The study compared an experimental group using WhatsApp for learning activities with a control group relying solely on in-class learning. This research demonstrates the potential of this compound in enhancing knowledge management and learning processes through mobile technology (Barhoumi, 2015).

Properties

IUPAC Name

1-[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18(31)19-9-14-29(17-30)16-15-27(5)20(24(19)29)7-8-22-26(4)12-11-23(32)25(2,3)21(26)10-13-28(22,27)6/h19-24,30,32H,7-17H2,1-6H3/t19-,20+,21-,22+,23-,24+,26-,27+,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSALBDFYJLSIOZ-UGWIBKDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672993
Record name 1-[(3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-Hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethylicosahydro-1H-cyclopenta[a]chrysen-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18211-63-7
Record name (3β)-3,28-Dihydroxy-30-norlupan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18211-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-Hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethylicosahydro-1H-cyclopenta[a]chrysen-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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